molecular formula C20H16ClFN4O B2587445 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-63-1

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2587445
CAS RN: 887458-63-1
M. Wt: 382.82
InChI Key: VHWMOUJDSQKVNS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not available in the retrieved information.

Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds within the pyrazolo[3,4-d]pyrimidin-4-one family have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives have shown significant anticancer activity, outperforming reference drugs like doxorubicin in some cases. These compounds also displayed good to excellent antimicrobial activity, indicating their potential as broad-spectrum therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-Inflammatory and Analgesic Activities

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies have led to the development of new chemical entities that could potentially serve as effective agents for treating inflammation, pain, and fever. The presence of specific substituents on the phenyl ring at C6 of amino pyrimidine exhibits significant anti-inflammatory and analgesic activities, comparable to standard drugs (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

Herbicidal Activity

Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to possess good herbicidal activity against specific weed species. This indicates the potential application of such compounds in agricultural research, particularly for the development of new herbicides that can target weed species resistant to existing treatments (Luo, Zhao, Zheng, & Wang, 2017).

Neuroinflammation Imaging Agents

Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, particularly those radiolabeled with fluorine-18, have been used in positron emission tomography (PET) imaging to visualize neuroinflammatory conditions in vivo, highlighting their importance in neurological research and diagnostics (Damont et al., 2015).

Mechanism of Action

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O/c1-12-5-3-8-18(13(12)2)26-19-14(9-24-26)20(27)25(11-23-19)10-15-16(21)6-4-7-17(15)22/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMOUJDSQKVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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